

CCT1 ATPase Activity: A Cornerstone of the Cellular Folding Machinery

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Chaperonin Containing TCP-1 (CCT) complex, also known as TRiC, is a vital component of the eukaryotic cellular machinery, essential for maintaining protein homeostasis. This ~1 MDa nanomachine, composed of two back-to-back hetero-octameric rings, facilitates the folding of a significant portion of the cytosolic proteome, including critical structural and regulatory proteins such as actin and tubulin. The energy required for this intricate folding process is derived from the hydrolysis of ATP, a function distributed among its eight distinct subunits, **CCT1** through CCT8. This technical guide provides a comprehensive overview of the ATPase activity of the CCT complex, with a specific focus on the **CCT1** subunit, its importance in the protein folding cycle, and the experimental methodologies used to investigate its function.

The CCT Complex: Structure and Function

The CCT/TRiC complex is a member of the group II chaperonins, distinguished by its heterooligomeric ring structure. Each ring is composed of eight unique, yet homologous, subunits arranged in a specific and conserved order.[1][2] Each CCT subunit comprises three domains: an equatorial domain that binds and hydrolyzes ATP, an apical domain involved in substrate recognition, and an intermediate domain that links the other two.[2] The ATP-driven conformational changes, transitioning between an open, substrate-receptive state and a closed, folding-conducive chamber, are fundamental to its function.[3]



The diversity of the CCT subunits is believed to confer substrate specificity.[1][4] Different subunits have been implicated in the binding of various substrate proteins. For instance, the apical domains of **CCT1** and CCT4 are involved in binding the huntingtin protein, while **CCT1** and CCT7 interact with the von Hippel-Lindau (VHL) tumor suppressor protein.[4][5] This specificity highlights the intricate role of each subunit within the complex.

The ATP Hydrolysis Cycle of CCT

The folding of substrate proteins by CCT is intricately coupled to an ATP hydrolysis cycle that drives significant conformational changes. In the absence of ATP, the CCT complex exists in an open conformation, ready to bind non-native substrate proteins. The binding of ATP to the equatorial domains of the CCT subunits triggers a conformational change, leading to the encapsulation of the substrate within the central folding chamber.

Subsequent ATP hydrolysis induces further conformational rearrangements that create a hydrophilic environment within the chamber, promoting the folding of the encapsulated polypeptide. Finally, the release of ADP and inorganic phosphate (Pi) resets the complex to its open, substrate-receptive state, allowing the release of the folded protein. The entire process is a highly regulated and sequential event, ensuring the fidelity of protein folding.[3]

Quantitative Analysis of CCT ATPase Activity

While the ATPase activity of the entire TRiC complex is crucial for its function, quantitative data on the specific contribution of each individual subunit is limited. Studies on homo-oligomers of CCT4 and CCT5 have provided valuable insights, demonstrating that these subunits, when assembled into TRiC-like double rings, can hydrolyze ATP at a rate comparable to the native human TRiC complex.[6] This suggests that individual CCT subunits are catalytically competent. However, specific kinetic parameters for the **CCT1** subunit's ATPase activity are not readily available in the reviewed literature. The following table summarizes the available data for the entire complex and CCT4/CCT5 homo-oligomers.



Enzyme	k_cat (s⁻¹)	K_m (µM)	Specific Activity (nmol Pi/min/mg)	Notes
Human TRiC Complex	Not Reported	Not Reported	~1.5-2.0	Estimated from various studies.
CCT4 Homo- oligomer	Not Reported	Not Reported	Similar to Human TRiC	Hydrolyzes ATP at a rate comparable to the native complex.[6]
CCT5 Homo- oligomer	Not Reported	Not Reported	Similar to Human TRiC	Hydrolyzes ATP at a rate comparable to the native complex.[6]

Experimental Protocols Purification of the CCT/TRiC Complex

A prerequisite for studying CCT's ATPase and folding activities is the purification of the intact complex. The following is a generalized protocol for the purification of endogenous human TRiC from HeLa cells.[6][7]

- 1. Cell Lysis and Cytoplasmic Fractionation:
- Harvest HeLa suspension cells and resuspend in a hypotonic lysis buffer.
- Disrupt cells using a Dounce homogenizer.
- Centrifuge to pellet nuclei and collect the supernatant containing the cytoplasmic fraction.
- 2. Ammonium Sulfate Precipitation:
- Perform sequential ammonium sulfate cuts to precipitate a fraction enriched in the CCT complex.



3. Column Chromatography:

- Anion Exchange Chromatography: Load the resuspended pellet onto a Q Sepharose column and elute with a salt gradient.
- Heparin Affinity Chromatography: Pass the CCT-containing fractions over a Heparin column to remove interacting proteins like Hsp70 and Hsp90.[6]
- Size Exclusion Chromatography: Further purify the complex on a Superose 6 column to isolate the intact ~1 MDa CCT complex.
- 4. Purity and Integrity Assessment:
- Analyze the purity of the final sample by SDS-PAGE and Coomassie staining.
- Confirm the presence of all eight CCT subunits by Western blotting using subunit-specific antibodies.
- Assess the structural integrity of the complex using negative stain transmission electron microscopy.

Measurement of CCT ATPase Activity (Malachite Green Assay)

The malachite green assay is a colorimetric method to quantify the inorganic phosphate (Pi) released during ATP hydrolysis.[8][9][10]

- 1. Reaction Setup:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).
- Add a known concentration of purified CCT complex to the reaction buffer.
- Initiate the reaction by adding a specific concentration of ATP.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- 2. Termination and Color Development:



- Terminate the reaction by adding a stop solution (e.g., SDS).
- Add the Malachite Green reagent, which forms a colored complex with the released Pi.
- Incubate at room temperature to allow for color development.
- 3. Quantification:
- Measure the absorbance of the solution at a specific wavelength (typically ~620-650 nm)
 using a spectrophotometer.
- Determine the concentration of released Pi by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
- 4. Data Analysis:
- Calculate the specific ATPase activity as nmol of Pi released per minute per mg of CCT complex.
- To determine kinetic parameters (k_cat and K_m), perform the assay with varying concentrations of ATP and fit the data to the Michaelis-Menten equation.

In Vitro CCT-Mediated Protein Folding Assay (Luciferase Refolding)

The refolding of denatured luciferase is a widely used assay to measure the functional activity of chaperonins.[7]

- 1. Denaturation of Luciferase:
- Denature purified firefly luciferase in a denaturing buffer (e.g., containing guanidinium hydrochloride or by heat).
- 2. Refolding Reaction:
- Prepare a refolding buffer containing the purified CCT complex and an ATP-regenerating system (e.g., creatine kinase and creatine phosphate).



- Initiate the refolding reaction by diluting the denatured luciferase into the refolding buffer.
- Incubate the reaction at an appropriate temperature (e.g., 30°C).
- 3. Measurement of Luciferase Activity:
- At various time points, take aliquots of the refolding reaction.
- Measure the luciferase activity by adding a luciferin-containing assay reagent and quantifying the emitted light using a luminometer.
- 4. Data Analysis:
- Plot the recovery of luciferase activity over time.
- The rate and extent of luciferase reactivation are indicative of the CCT complex's folding activity.

Visualizing the CCT Folding Cycle and Experimental Workflows

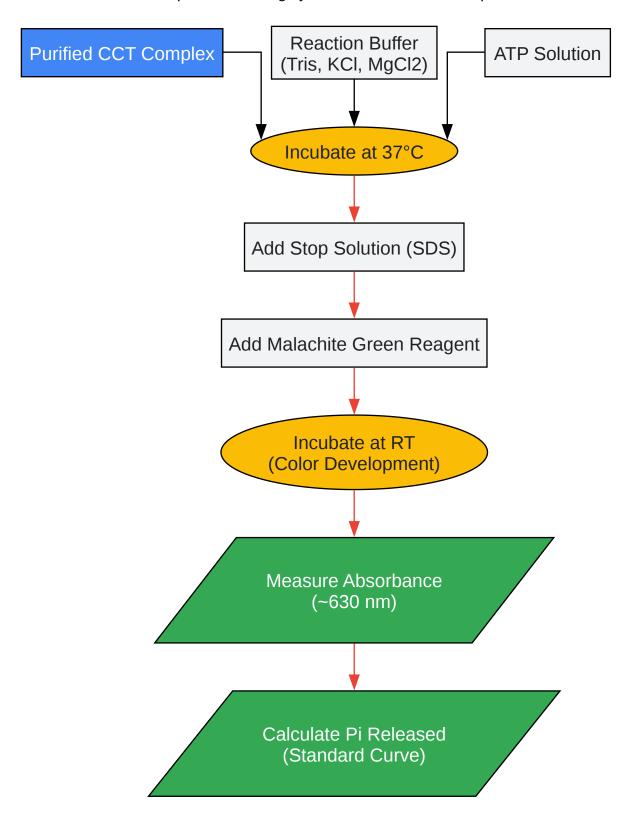
To better understand the complex processes involved in CCT function, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.



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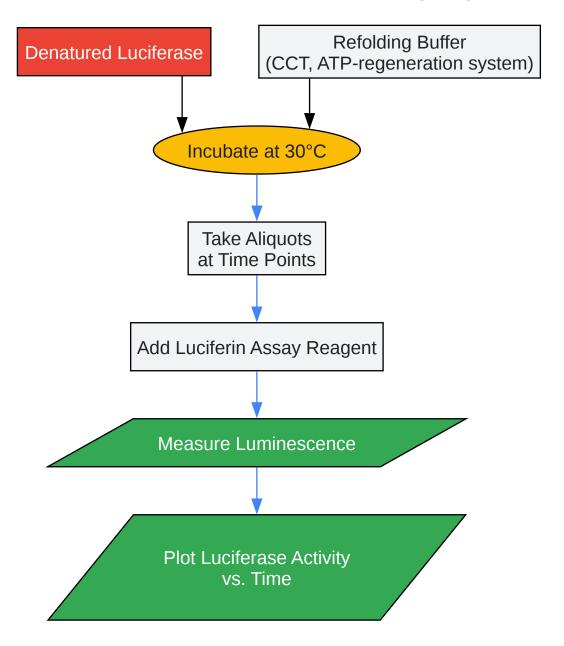
The ATP-dependent folding cycle of the CCT/TRiC chaperonin.



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Workflow for the Malachite Green ATPase activity assay.



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Workflow for the in vitro luciferase refolding assay.

Upstream and Downstream Signaling of CCT

While CCT's ATPase activity is intrinsic to its folding mechanism, its function is integrated into broader cellular pathways. Upstream, the delivery of certain substrates to CCT is mediated by other chaperones. For instance, the prefoldin/GimC complex is involved in transferring nascent actin and tubulin chains to TRiC.[11] In contrast, the folding of WD40-repeat proteins by TRiC



involves the ribosome-associated Hsp70 chaperones, Ssb1/2p.[11] This illustrates a sophisticated network of chaperone cooperation that directs specific substrates to the CCT folding pathway.

Downstream, the proper folding of CCT substrates is critical for numerous cellular processes. The integrity of the cytoskeleton, essential for cell division, migration, and morphology, is directly dependent on CCT-mediated folding of actin and tubulin. Furthermore, CCT is involved in the assembly of important signaling complexes, such as G protein heterotrimers and mTOR complexes, thereby influencing a wide range of signaling pathways that regulate cell growth, metabolism, and survival.[12] Dysfunction of the CCT complex has been linked to various diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention.

Conclusion

The ATPase activity of the CCT complex, and by extension its **CCT1** subunit, is fundamental to its role as a central player in cellular proteostasis. While much has been learned about the overall mechanism of this intricate molecular machine, a detailed quantitative understanding of the specific contributions of each subunit remains an active area of research. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the critical functions of CCT and explore its potential as a therapeutic target. The continued elucidation of the CCT folding cycle will undoubtedly provide deeper insights into the complex mechanisms that maintain a healthy and functional proteome.

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- To cite this document: BenchChem. [CCT1 ATPase Activity: A Cornerstone of the Cellular Folding Machinery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192471#cct1-atpase-activity-and-its-importance-in-the-folding-cycle]

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